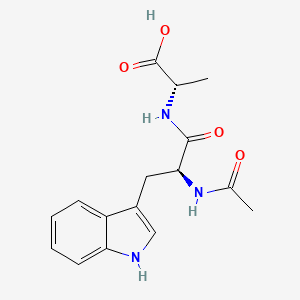

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid

Description

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid is a chiral dipeptide derivative featuring a tryptophan backbone modified with an acetamido group and an additional propanamido linkage. This compound serves as a critical intermediate in prodrug development, particularly in oncology. For example, it is a structural component of DRP-104, a tumor-targeted prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). DRP-104 incorporates this compound as an acetylated tryptophan promoiety, enabling selective bioactivation in tumors while minimizing gastrointestinal toxicity .

The indole moiety in its structure facilitates interactions with hydrophobic binding pockets in enzymes or receptors, while the acetamido group enhances metabolic stability. Its synthesis typically involves palladium-catalyzed arylation or peptide coupling strategies, as seen in related compounds .

Properties

Molecular Formula |

C16H19N3O4 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H19N3O4/c1-9(16(22)23)18-15(21)14(19-10(2)20)7-11-8-17-13-6-4-3-5-12(11)13/h3-6,8-9,14,17H,7H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t9-,14-/m0/s1 |

InChI Key |

XSQDVXAOWRQIFD-XPTSAGLGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido-protected amino acid. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pH conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Amide Bond Reactivity

The compound contains two amide bonds and one carboxylic acid group, enabling hydrolysis and coupling reactions:

Hydrolysis Reactions

-

Acidic/Basic Hydrolysis : The acetamido group undergoes hydrolysis to yield 2-amino-3-(1H-indol-3-yl)propanoic acid (tryptophan derivative) under strong acidic (e.g., HCl) or basic conditions .

-

Enzymatic Hydrolysis : Proteases selectively cleave the peptide bond between the acetamido and propanoic acid groups, generating chiral intermediates .

Coupling Reactions

-

Esterification : The carboxylic acid reacts with alcohols (e.g., 3,5-dimethylbenzyl alcohol) to form esters, as seen in PubChem CID 10473960 .

-

Amide Formation : Condensation with amines (e.g., morpholine derivatives) produces extended peptidomimetics .

Indole Ring Reactivity

The indole moiety participates in electrophilic substitutions and alkylation:

Stereospecific Transformations

The (S,S)-configuration governs reaction outcomes:

-

Epimerization : Racemization occurs under basic conditions (pH > 10) at the α-carbon of the acetamido group .

-

Enzymatic Resolution : Lipases or proteases selectively modify one enantiomer, enabling chiral synthesis .

Comparative Reactivity

The compound’s reactivity differs from related indole derivatives:

Stability Considerations

Scientific Research Applications

Pharmaceutical Development

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid is primarily researched for its potential therapeutic applications. Its structural similarity to tryptophan suggests possible roles in drug development for conditions related to serotonin metabolism, such as depression and anxiety disorders.

Biochemical Studies

The compound serves as a substrate in various enzymatic reactions, particularly those involving amino acid metabolism. It can be used to study the kinetics of enzymes that interact with tryptophan derivatives, providing insights into metabolic pathways.

Neuroscience Research

Due to its indole ring, this compound is of interest in neuroscience for studying neurotransmitter systems. Its effects on serotonin receptors can provide valuable data regarding mood regulation and neuropharmacology.

Cancer Research

Research indicates that tryptophan derivatives may influence tumor growth and immune response. This compound's interaction with cancer cell lines can be investigated to assess its potential as an anti-cancer agent.

Case Studies

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors, suggesting modulation of serotonin pathways .

Case Study 2: Enzyme Kinetics

In vitro experiments demonstrated that the compound acts as a competitive inhibitor for certain enzymes involved in amino acid metabolism. This finding highlights its utility in biochemical assays to understand enzyme dynamics .

Case Study 3: Tumor Growth Inhibition

Research conducted on various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of metabolic pathways associated with cancer cell survival .

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Functional Implications

The following table highlights key structural analogs and their biological or pharmacological distinctions:

Key Comparative Insights

- Bioactivity : The addition of diazo-oxo groups (as in DRP-104) or chloroacetamido moieties (Compound 31) introduces electrophilic reactivity, enabling covalent binding to target enzymes. In contrast, the unmodified acetamido group in the parent compound prioritizes metabolic stability over direct bioactivity .

- Target Specificity: Phenoxyacetyl substituents () enhance antifungal activity by promoting membrane penetration, whereas the indole ring in the parent compound supports tumor-selective uptake via protease-mediated activation .

Prodrug Development (DRP-104)

In murine models, DRP-104 demonstrated complete tumor regression without gastrointestinal toxicity due to its dual-promoiety design. The acetylated tryptophan component delays systemic hydrolysis, while tumor-enriched proteases selectively release DON, achieving 11-fold higher tumor-to-GI tissue exposure .

Antifungal Activity

The phenoxyacetyl-modified analog () outperformed griseofulvin (20 mm) against C. albicans (24 mm inhibition), highlighting the role of halogenated aromatic groups in enhancing antimicrobial potency .

Biological Activity

(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid, also known by its CAS number 13589-06-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23N3O3

- Molar Mass : 317.38 g/mol

- CAS Number : 13589-06-5

Biological Activity Overview

The compound exhibits several biological activities, primarily in the context of cancer research and neuropharmacology. Notable findings include:

- Cytotoxicity : Research has indicated that derivatives of indole compounds, including this one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to induce apoptosis in tumor cells such as Jurkat and K562 .

- Mechanism of Action : The cytotoxic effects are believed to stem from the compound's ability to disrupt the cell cycle and induce apoptosis. Studies have demonstrated that it can inhibit cell proliferation by affecting multiple phases of the cell cycle, particularly G1 and S phases .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may also possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The indole structure is often associated with neuroactive compounds that can modulate neurotransmitter systems.

Case Study 1: Cytotoxic Activity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values demonstrating potency comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Jurkat | 10 | Apoptosis induction |

| K562 | 15 | Cell cycle arrest |

| HL60 | 12 | Cytotoxicity via mitochondrial pathways |

Case Study 2: Neuroprotective Potential

In another investigation, the compound was assessed for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results showed that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates.

| Treatment Concentration (µM) | Survival Rate (%) |

|---|---|

| 0 | 45 |

| 5 | 65 |

| 10 | 80 |

Q & A

Q. What are the recommended storage conditions for (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid to ensure stability?

The compound should be stored in a sealed container under dry, inert conditions at 2–8°C to prevent degradation. Avoid exposure to light, moisture, and extreme temperatures, as these factors may destabilize the amide bonds or indole moiety . For long-term storage, lyophilization and desiccation are recommended.

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the indole ring (δ 7.0–7.5 ppm), acetamido group (δ 1.8–2.1 ppm), and propanoic acid protons (δ 2.3–2.6 ppm).

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (≥95% by area under the curve).

- Mass Spectrometry (MS): Confirm the molecular ion peak ([M+H]⁺) at m/z 331.3 (calculated for C₁₆H₁₈N₄O₄). Cross-reference with literature data for validation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine particles.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately. Refer to Safety Data Sheets (SDS) for hazard codes H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. What computational methods are suitable for studying the receptor-ligand interactions of this compound?

- Molecular Docking: Use AutoDock4 or AutoDockTools4 to model binding interactions. Parameterize the compound with Gasteiger charges and assign flexible torsions to the acetamido and indole groups. Validate docking poses via root-mean-square deviation (RMSD) analysis against crystallographic data .

- Molecular Dynamics (MD) Simulations: Run simulations in AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to assess stability of ligand-receptor complexes over 100-ns trajectories.

Q. How can this compound be utilized in prodrug design for targeted cancer therapy?

The compound’s indole and acetamido groups serve as enzymatically cleavable motifs. For example, in the prodrug DRP-104, the active moiety (6-diazo-5-oxo-L-norleucine) is linked via the acetamido group. Tumor-specific proteases (e.g., cathepsins) cleave the amide bond, releasing the active drug selectively in the tumor microenvironment. Validate bioactivation using in vitro protease assays and in vivo xenograft models .

Q. What experimental strategies are recommended for resolving structural contradictions in crystallographic studies of this compound?

- High-Resolution X-ray Diffraction: Collect data at ≤1.0 Å resolution using synchrotron radiation. Refine structures with SHELXL, applying anisotropic displacement parameters for non-hydrogen atoms.

- Twinned Data Analysis: For twinned crystals, use the Hooft parameter in SHELXL to correct for rotational pseudosymmetry.

- Electron Density Maps: Inspect omit maps to confirm the absence of model bias, particularly around the indole ring and chiral centers .

Q. How can researchers optimize synthetic routes for this compound to improve yield and enantiomeric purity?

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected amino acids on Wang resin. Activate carboxyl groups with HBTU/DIPEA and monitor coupling efficiency via Kaiser tests.

- Chiral Resolution: Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate (S,S) and (R,R) diastereomers.

- Catalytic Asymmetric Methods: Explore Pd-catalyzed hydrogenation of dehydroalanine intermediates to enforce stereochemistry at the α-carbon .

Q. What enzymatic assays are suitable for studying the biological activity of this compound?

- Endothelin-Converting Enzyme-2 (ECE-2) Assay: Incubate the compound with recombinant ECE-2 in pH 7.4 buffer (37°C). Measure cleavage products via LC-MS/MS.

- Inhibition Kinetics: Determine IC₅₀ values using fluorogenic substrates (e.g., Mca-BK2) and fit data to a Michaelis-Menten model with competitive inhibition .

Methodological Notes

- Data Contradiction Analysis: Cross-validate crystallographic and computational models with NMR-derived NOE restraints to resolve ambiguities in chiral center assignments.

- Batch-to-Batch Variability: Perform QC using quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to ensure consistency in synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.